Synthesis and Properties of Methyl 3-chloro-4-morpholinobenzoate: A Technical Guide
Synthesis and Properties of Methyl 3-chloro-4-morpholinobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of Methyl 3-chloro-4-morpholinobenzoate, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible and detailed two-step synthetic pathway, including experimental protocols for the nucleophilic aromatic substitution to form the core 3-chloro-4-morpholinobenzoic acid intermediate, followed by its esterification. The guide also compiles key physicochemical and spectral data for the synthetic immediate precursor, offering a predictive profile for the target compound. All quantitative data is presented in structured tables, and the synthetic workflow and reaction mechanisms are illustrated with detailed diagrams.
Introduction
Methyl 3-chloro-4-morpholinobenzoate (CAS No. 1314406-49-9) is a substituted aromatic compound incorporating a morpholine moiety, a common heterocycle in pharmacologically active molecules. The presence of the chloro, morpholino, and methyl ester functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide details a practical synthetic approach and summarizes the known properties of its key precursor, providing a foundational resource for researchers in the field.
Proposed Synthesis of Methyl 3-chloro-4-morpholinobenzoate
A robust two-step synthesis is proposed for the preparation of Methyl 3-chloro-4-morpholinobenzoate. The synthesis commences with the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-4-fluorobenzoic acid, with morpholine to yield 3-chloro-4-morpholinobenzoic acid. This intermediate is then subjected to Fischer esterification to afford the final product.
Overall Synthetic Workflow
The overall synthetic scheme is depicted below, outlining the transformation from the starting material to the final product.
Figure 1: Proposed two-step synthesis of Methyl 3-chloro-4-morpholinobenzoate.
Physicochemical Properties
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 3-chloro-4-morpholinobenzoic acid | 26586-20-9 | C₁₁H₁₂ClNO₃ | 241.67 | White to yellow solid[1] |
| Methyl 3-chloro-4-morpholinobenzoate | 1314406-49-9 | C₁₂H₁₄ClNO₃ | 255.70 | Not specified[2] |
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis.
Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid
This procedure is based on a typical nucleophilic aromatic substitution reaction where a halogen on an activated aromatic ring is displaced by morpholine.
Reaction:
Experimental Procedure:
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To a stirred solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add morpholine (2-3 equivalents) and an excess of a base such as potassium carbonate (2-3 equivalents).
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Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
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Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.
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Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 3-chloro-4-morpholinobenzoic acid.
Step 2: Synthesis of Methyl 3-chloro-4-morpholinobenzoate (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of the carboxylic acid intermediate with methanol.
Reaction:
Experimental Procedure:
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Suspend 3-chloro-4-morpholinobenzoic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.
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Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5-10 mol%).
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Heat the mixture to reflux and maintain this temperature for several hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-chloro-4-morpholinobenzoate.
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The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Reaction Mechanisms
The mechanisms for the key transformations are illustrated below.
Nucleophilic Aromatic Substitution Mechanism
Figure 2: Mechanism of Nucleophilic Aromatic Substitution.
Fischer Esterification Mechanism
Figure 3: Mechanism of Fischer Esterification.
Spectral Data (Precursor)
While spectral data for Methyl 3-chloro-4-morpholinobenzoate is not available, the following table summarizes the key spectral information for related compounds, which can be used for comparative analysis of the synthesized intermediate and final product.
Table 2: Spectral Data of Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methyl 3-chlorobenzoate | 7.97 (s, 1H), 7.90 (d, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H)[3] | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3[3] | Data available for neat sample[4] |
| Methyl 3-chloro-4-hydroxybenzoate | Data for a blocked polyisocyanate derivative available[5] | Not readily available | Data available for KBr-Pellet and ATR[6] |
| 3-chloro-4-methylbenzoic acid | Not readily available | Not readily available | Data available for KBr and ATR[7] |
It is anticipated that the ¹H NMR spectrum of Methyl 3-chloro-4-morpholinobenzoate would show characteristic signals for the morpholine protons (typically two triplets around 3.0-4.0 ppm), aromatic protons, and a singlet for the methyl ester group around 3.9 ppm. The ¹³C NMR would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the morpholine ring. The IR spectrum is expected to exhibit a strong carbonyl stretch for the ester group around 1720 cm⁻¹.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of Methyl 3-chloro-4-morpholinobenzoate. The proposed two-step synthetic route, involving a nucleophilic aromatic substitution followed by Fischer esterification, is a well-established and reliable method for accessing this class of compounds. The compiled data on the key intermediate, 3-chloro-4-morpholinobenzoic acid, serves as a valuable reference for researchers. This document is intended to facilitate the work of scientists and professionals in drug development by providing a solid starting point for the synthesis and further investigation of this and related molecules.
References
- 1. 3-Chloro-4-morpholinobenzoic Acid | 26586-20-9 [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
